REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][CH2:5][CH:6]2O.S(=O)(=O)(O)O>O>[Br:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[CH:5][CH2:6]2
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
BrC1=C2CCC(C2=CC=C1)O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
1.25 L
|
Type
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solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The mixture was refluxed overnight
|
Duration
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8 (± 8) h
|
Type
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TEMPERATURE
|
Details
|
The reaction was cooled
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Type
|
EXTRACTION
|
Details
|
extracted with 1.5 L of dichloromethane
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated sodium bicarbonate (1.5 L)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified over silica gel (800 g)
|
Type
|
WASH
|
Details
|
eluting with heptanes
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C2C=CCC2=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 95 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 69.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |